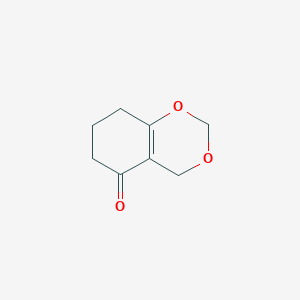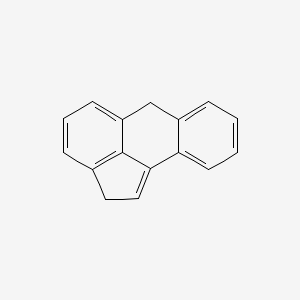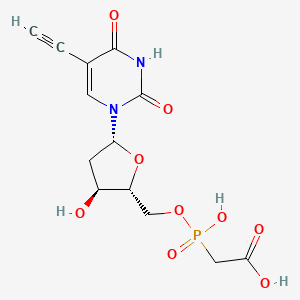![molecular formula C15H20ClN B14303647 (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine CAS No. 115437-06-4](/img/structure/B14303647.png)
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with a chloromethyl group and an imine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine typically involves the reaction of cyclohexylmethyl chloride with phenylacetaldehyde in the presence of a base to form the imine. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chloromethyl group can also participate in alkylation reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-nitrile: Similar structure but with a nitrile group instead of an imine.
(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-oxime: Similar structure but with an oxime group instead of an imine.
Uniqueness
The uniqueness of (1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine lies in its combination of a cyclohexyl ring, chloromethyl group, and imine group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
115437-06-4 |
|---|---|
Molecular Formula |
C15H20ClN |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
1-[1-(chloromethyl)cyclohexyl]-N-phenylethanimine |
InChI |
InChI=1S/C15H20ClN/c1-13(17-14-8-4-2-5-9-14)15(12-16)10-6-3-7-11-15/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChI Key |
DEKAAPCYSKALMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1)C2(CCCCC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)

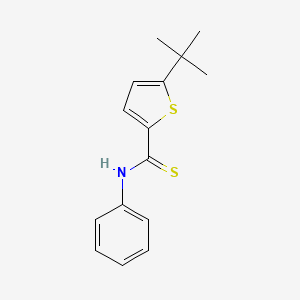
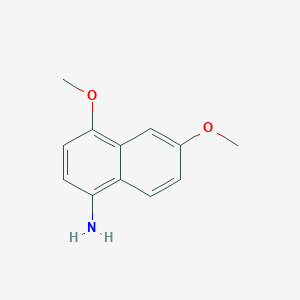
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
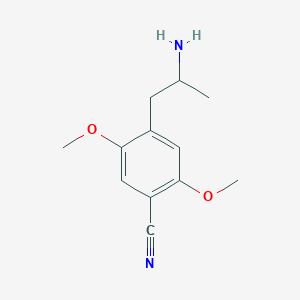
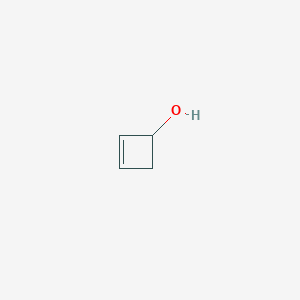

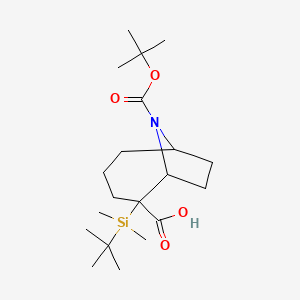
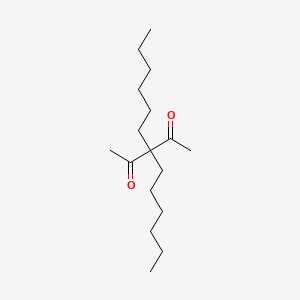
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
